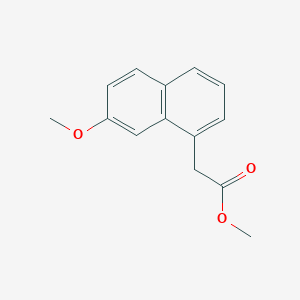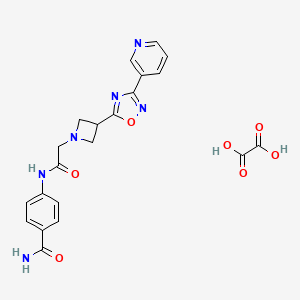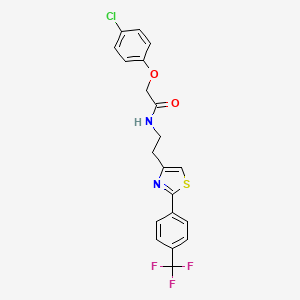
Methyl (7-methoxy-1-naphthyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (7-methoxy-1-naphthyl)acetate” is a chemical compound with the linear formula C14 H14 O3 . It has a molecular weight of 230.26 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” involves a two-step reaction process . The first step involves the dehydration of acetonitrile synthesis and the second step involves dehydrogenated aromatization . The overall yield of this synthesis method is over 94 percent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with water to form carboxylic acids . It can also react with alcohols to form esters . Furthermore, it can be converted to amides via an aminolysis reaction .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 230.26 .Applications De Recherche Scientifique
Molecular Structure Analysis
Methyl (7-methoxy-1-naphthyl)acetate's molecular structure has been extensively studied. Research by Prince, Fronczek, and Gandour (1994) demonstrates the slightly non-planar nature of the naphthalene ring system in this compound, highlighting its structural properties. The study details the torsion angles and deviations within the compound's structure (Prince, Fronczek, & Gandour, 1994).
Photolysis and Carbene Formation
Zhu, Bally, Stracener, and McMahon (1999) explored the photolysis of methyl α-diazo-(2-naphthyl)acetate, a related compound, yielding insights into the formation and characteristics of 2-naphthyl(carbomethoxy)carbene. This study provides understanding of the reactive intermediates formed under specific conditions (Zhu, Bally, Stracener, & McMahon, 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl (7-methoxy-1-naphthyl)acetate is a potent inhibitor of auxin action in plants . It primarily targets AUX1, PIN, and ABCB proteins, which mediate auxin transport . These proteins play a crucial role in the growth and development of plants by regulating the transport of auxin, a key plant hormone .
Mode of Action
This compound interacts with its targets, AUX1, PIN, and ABCB proteins, by inhibiting their function . This inhibition disrupts the normal transport of auxin in plants, leading to changes in plant growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the auxin transport pathway . By inhibiting the function of AUX1, PIN, and ABCB proteins, this compound disrupts this pathway, leading to downstream effects on plant growth and development .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its impact on plant growth and development . By inhibiting auxin transport, it disrupts normal plant growth patterns, leading to observable changes in the plant’s physical structure .
Propriétés
IUPAC Name |
methyl 2-(7-methoxynaphthalen-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUJOWZEKGVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)



![5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2602557.png)

![N-[(E)-[3-[(2-chlorobenzoyl)amino]phenyl]methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B2602559.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2602562.png)

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)

